4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Description
This compound belongs to the 1,5-dihydro-2H-pyrrol-2-one class, characterized by a central pyrrolinone scaffold substituted with diverse aromatic and aliphatic groups. Key structural features include:
- Position 4: A 4-butoxy-3-methylbenzoyl substituent, providing lipophilicity and steric bulk that may influence binding affinity.
- Position 5: A 4-fluorophenyl group, contributing electron-withdrawing effects and metabolic stability.
- Position 3: A hydroxyl group, critical for hydrogen bonding and structural rigidity .
The compound’s design aligns with structure-activity relationship (SAR) studies in pyrrolinone derivatives, where substituent variations at these positions modulate pharmacological properties such as enzyme inhibition or receptor binding .
Properties
Molecular Formula |
C26H31FN2O4 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(4E)-4-[(4-butoxy-3-methylphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H31FN2O4/c1-5-6-15-33-21-12-9-19(16-17(21)2)24(30)22-23(18-7-10-20(27)11-8-18)29(14-13-28(3)4)26(32)25(22)31/h7-12,16,23,30H,5-6,13-15H2,1-4H3/b24-22+ |
InChI Key |
FWSJANXWNAAQSR-ZNTNEXAZSA-N |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)F)/O)C |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)F)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-butoxy-3-methylbenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps:
Formation of the Pyrrolone Ring: The pyrrolone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a diketone.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with the pyrrolone intermediate.
Attachment of the Butoxy-Methylbenzoyl Moiety: This can be achieved through an esterification reaction, where the butoxy-methylbenzoic acid reacts with the hydroxyl group on the pyrrolone ring.
Dimethylaminoethyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound’s potential therapeutic properties can be explored. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, the compound may find applications in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-butoxy-3-methylbenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structural features, such as the fluorophenyl group and the dimethylaminoethyl moiety, play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues and their properties:
*Calculated based on molecular formula.
Key Findings from Comparative Studies
Substituent Effects on Solubility: The target compound’s 2-(dimethylamino)ethyl group (position 1) likely improves water solubility compared to analogues with non-polar substituents (e.g., compound 20’s 2-hydroxypropyl group) . The 4-fluorophenyl group (position 5) enhances metabolic stability relative to electron-donating groups (e.g., compound 21’s 4-dimethylaminophenyl) .
Impact of Aromatic Substitutents: Lipophilic substituents (e.g., 4-butoxy-3-methylbenzoyl in the target compound) may enhance membrane permeability but reduce aqueous solubility compared to polar groups (e.g., 4-hydroxyphenyl in compound 16a) .
Synthetic Accessibility :
- Yields for analogues vary widely (32–63%), suggesting that steric hindrance from substituents (e.g., tert-butyl in compound 20) complicates cyclization steps .
- The target compound’s synthesis likely follows similar base-assisted cyclization protocols, but its yield remains unreported in available data .
Spectroscopic Characterization: NMR studies (e.g., compound 16a) confirm that substituents at position 5 significantly alter chemical shifts in regions corresponding to the pyrrolinone core, aiding structural elucidation .
Biological Activity
The compound 4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a synthetic derivative belonging to the class of pyrrolidinones, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C28H35N3O6 |
| Molecular Weight | 509.6 g/mol |
| IUPAC Name | 4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one |
| InChI Key | RMQYZFKVDHCYOO-SHHOIMCASA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the butoxy-methylbenzoyl intermediate and culminating in the formation of the pyrrolidinone structure through various coupling reactions. Optimization techniques are often employed to enhance yield and purity during industrial production.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the dimethylaminoethyl group may enhance binding affinity, while the hydroxy and fluorophenyl groups facilitate additional interactions through hydrogen bonding and hydrophobic effects.
Pharmacological Effects
Research indicates that this compound exhibits:
- Antidiabetic Activity : Similar compounds have been shown to act as PPARγ agonists, which play a crucial role in glucose metabolism and insulin sensitivity .
- Antioxidant Properties : The structural features allow for potential radical scavenging activity, reducing oxidative stress in cellular systems.
- Neuroprotective Effects : Studies suggest that derivatives of pyrrolidinones may offer protective effects against neurodegenerative diseases by modulating neurotransmitter systems .
Case Studies
- Antidiabetic Research : A study highlighted the efficacy of similar compounds in enhancing insulin secretion through PPARγ activation, demonstrating significant improvements in glucose tolerance in diabetic models .
- Neuroprotection : Another investigation focused on the neuroprotective effects of pyrrolidinone derivatives in animal models of Alzheimer's disease, where they showed a reduction in amyloid-beta accumulation and improved cognitive function .
- Antioxidant Activity Assessment : A comparative study evaluated the antioxidant capacity of various pyrrolidinones, revealing that compounds with similar functional groups exhibited significant free radical scavenging abilities.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with similar derivatives is useful:
| Compound Name | Antidiabetic Activity | Neuroprotective Effects | Antioxidant Capacity |
|---|---|---|---|
| 4-[(4-butoxy-3-methylphenyl)carbonyl]-... | Moderate | Yes | High |
| 4-(4-butoxy-3-methylbenzoyl)-1-[2-(diethylamino)... | High | Moderate | Moderate |
| 4-(4-fluorophenyl)-3-hydroxy-1,5-dihydro... | Low | Yes | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
